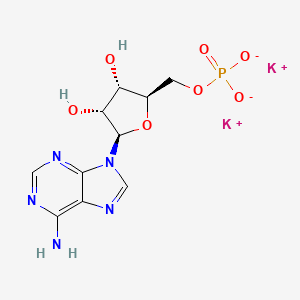
Adenosine Phosphate Dipotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine Phosphate Dipotassium is a compound that plays a crucial role in various biological processes. It is a salt form of adenosine phosphate, which is a nucleotide involved in energy transfer within cells. This compound is essential for cellular metabolism and is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine Phosphate Dipotassium can be synthesized through the phosphorylation of adenosine using potassium salts. The reaction typically involves the use of potassium hydroxide (KOH) and phosphoric acid (H₃PO₄) under controlled conditions to ensure the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as yeast or bacteria are used to produce adenosine, which is then phosphorylated and converted into the dipotassium salt. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Adenosine Phosphate Dipotassium undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular energy transfer.
Common Reagents and Conditions:
Hydrolysis: Involves water and typically occurs under acidic or basic conditions.
Phosphorylation: Requires phosphoric acid or other phosphate donors.
Dephosphorylation: Catalyzed by enzymes such as phosphatases.
Major Products Formed:
Hydrolysis: Produces adenosine and inorganic phosphate.
Phosphorylation: Forms higher-energy phosphate compounds like adenosine triphosphate (ATP).
Dephosphorylation: Results in the formation of adenosine diphosphate (ADP) and adenosine monophosphate (AMP).
Scientific Research Applications
Adenosine Phosphate Dipotassium is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:
Chemistry: Used as a reagent in various biochemical assays.
Biology: Essential for studying cellular energy transfer and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as heart disease and cancer.
Industry: Utilized in the production of energy drinks and supplements due to its role in energy metabolism.
Mechanism of Action
Adenosine Phosphate Dipotassium exerts its effects by participating in the transfer of energy within cells. It acts as a substrate for enzymes such as ATP synthase, which catalyzes the formation of ATP from ADP and inorganic phosphate. This process is vital for cellular functions such as muscle contraction, nerve impulse transmission, and biosynthesis of macromolecules.
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a precursor to ATP.
Adenosine Monophosphate (AMP): Contains one phosphate group and is involved in various metabolic pathways.
Uniqueness: Adenosine Phosphate Dipotassium is unique due to its specific salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in industrial and research applications where solubility and stability are critical.
Properties
Molecular Formula |
C10H12K2N5O7P |
|---|---|
Molecular Weight |
423.40 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
OYERHOIFBRDTSU-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















